(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Overview
Description
(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is an organic compound that features a complex structure with multiple functional groups
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and cellular processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions will depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions will vary based on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.
Mechanism of Action
The mechanism of action of (Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways will depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(2,4-DICHLOROPHENOXY)-N’-{(Z)-1-[5-METHYL-1-(3-NITROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]ETHYLIDENE}ACETOHYDRAZIDE
- 1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone
- 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol
Uniqueness
What sets (Z)-3-{5-[(3,4-D
Properties
IUPAC Name |
(Z)-3-[5-[(3,4-dichlorophenoxy)methyl]furan-2-yl]-1-(2,5-dimethylpyrazol-3-yl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-12-9-18(23(2)22-12)19(24)8-6-13-3-4-15(26-13)11-25-14-5-7-16(20)17(21)10-14/h3-10H,11H2,1-2H3/b8-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMJJADWQSXEDW-VURMDHGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)C=CC2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)C(=O)/C=C\C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.